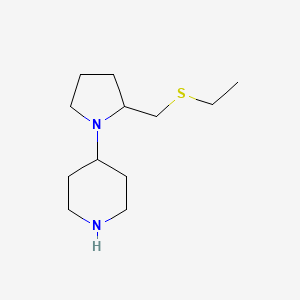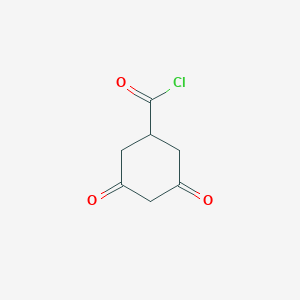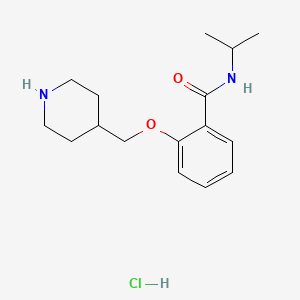
4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine
Overview
Description
4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine is a chemical compound with the molecular formula C12H24N2S and a molecular weight of 228.4 g/mol . This compound features a pyrrolidine ring and a piperidine ring, both of which are nitrogen-containing heterocycles. The presence of an ethylthio group attached to the pyrrolidine ring adds to its unique chemical properties .
Preparation Methods
The synthesis of 4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine involves several steps. One common synthetic route includes the reaction of piperidine with 2-(ethylthio)methylpyrrolidine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and enzymes.
Medicine: The compound is explored for its potential therapeutic applications.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical properties.
Piperidine derivatives: These compounds share the piperidine ring structure and have similar reactivity.
The uniqueness of this compound lies in the presence of both pyrrolidine and piperidine rings, along with the ethylthio group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2S/c1-2-15-10-12-4-3-9-14(12)11-5-7-13-8-6-11/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMRHSYPVDLGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCN1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B1406790.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406791.png)

![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406794.png)
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B1406795.png)

![8-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1406800.png)

![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406805.png)
![1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1406806.png)
![Ethyl 4-[(2-chlorobenzyl)amino]-butanoate hydrochloride](/img/structure/B1406807.png)
![1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406809.png)
![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1406812.png)
